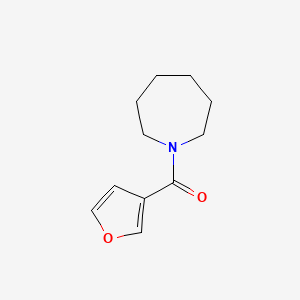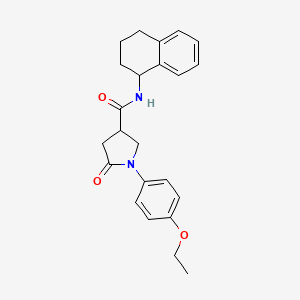![molecular formula C14H18N2O2 B7504755 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMI is a cyclic urea derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its anticonvulsant and neuroprotective effects by modulating the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to enhance the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to be non-toxic at therapeutic doses. However, there are also some limitations to using 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments. For example, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a cyclic urea derivative that has shown promise as a research tool for the study of epilepsy, neuroprotection, anxiety, and depression. Its mechanism of action is not fully understood, but it is believed to modulate the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool, but there are also some limitations to its use. Future research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may lead to the development of new therapeutic agents for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 3,5-dimethylbenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield high purity 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in good yields.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its anticonvulsant and neuroprotective effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been studied for its potential as a treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-10(2)7-11(6-9)8-16-12(17)14(3,4)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVGZLPRRSWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(NC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)


![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)




![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
